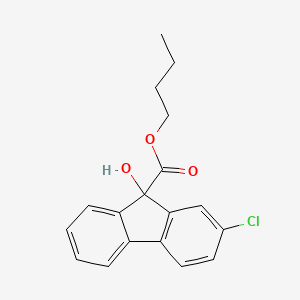![molecular formula C8H3F3O3 B13710337 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is a fluorinated aromatic compound that features a dioxole ring fused with a benzene ring. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure safety, efficiency, and minimal environmental impact.
化学反応の分析
Types of Reactions
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the bioavailability and efficacy of pharmaceuticals.
類似化合物との比較
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
Uniqueness
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its difluorinated counterparts. This makes it particularly valuable in applications requiring high stability and reactivity.
特性
分子式 |
C8H3F3O3 |
|---|---|
分子量 |
204.10 g/mol |
IUPAC名 |
2,2,6-trifluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3F3O3/c9-5-2-7-6(1-4(5)3-12)13-8(10,11)14-7/h1-3H |
InChIキー |
RHZWYHDLCNTMTL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)




![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



